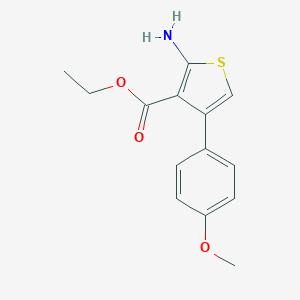

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Vue d'ensemble

Description

MFCD01917484, également connu sous le nom de 2-amino-4-(4-méthoxyphényl)-3-thiophènecarboxylate d’éthyle, est un dérivé du thiophène. Ce composé possède une variété de propriétés, notamment la capacité d’agir comme un ligand, un catalyseur et un photosensibilisateur. Il a été utilisé comme composé modèle pour des études biochimiques et physiologiques, ainsi que pour la découverte et le développement de médicaments .

Méthodes De Préparation

La synthèse du 2-amino-4-(4-méthoxyphényl)-3-thiophènecarboxylate d’éthyle implique plusieurs étapes. La voie de synthèse comprend généralement la réaction du 4-méthoxybenzaldéhyde avec le cyanoacétate d’éthyle en présence d’acétate d’ammonium pour former le composé intermédiaire. Cet intermédiaire est ensuite soumis à une cyclisation avec du soufre élémentaire pour produire le dérivé thiophène souhaité . Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais elles sont optimisées pour la production à grande échelle, assurant des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Le 2-amino-4-(4-méthoxyphényl)-3-thiophènecarboxylate d’éthyle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amino, à l’aide de réactifs tels que les halogénures d’alkyle ou les chlorures d’acyle.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H15NO3S

- Molecular Weight : Approximately 273.34 g/mol

- Key Functional Groups : Amino group, methoxy group, carboxylate group

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

Chemistry

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate serves as a ligand in coordination chemistry and as a catalyst in various organic reactions. It can form coordination complexes with metal ions, which are crucial for many catalytic processes. Its ability to undergo oxidation and reduction reactions further enhances its utility in synthetic chemistry.

Biology

The compound is utilized as a model for studying biochemical and physiological processes. Its interactions with biological molecules help elucidate mechanisms of action relevant to cellular functions.

Medicine

In the field of drug discovery and development, this compound has shown potential therapeutic properties:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 95.9 µM. In vivo studies on xenograft mouse models revealed a tumor mass reduction of 26.6% .

- Antimicrobial Properties : this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Research has shown that nanoparticles coated with this compound demonstrate strong antibacterial effects against Staphylococcus aureus and Escherichia coli.

Apoptosis-Inducing Agents

Research has identified this compound as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. Its ability to induce cell death in cancer cells presents promising avenues for further drug development.

NCI Cancer Cell Line Panel Evaluation

The compound was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects across multiple cancer types, including leukemia and melanoma, with a GI50 value of approximately 10 nM.

Mécanisme D'action

Le mécanisme d’action du 2-amino-4-(4-méthoxyphényl)-3-thiophènecarboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. En tant que ligand, il peut se lier aux ions métalliques et former des complexes de coordination. Ces complexes peuvent ensuite participer à diverses voies biochimiques, influençant les processus cellulaires. Les propriétés photosensibilisatrices du composé lui permettent de générer des espèces réactives de l’oxygène lors de l’exposition à la lumière, ce qui peut induire des dommages cellulaires et l’apoptose .

Comparaison Avec Des Composés Similaires

Le 2-amino-4-(4-méthoxyphényl)-3-thiophènecarboxylate d’éthyle est unique en raison de la combinaison de ses propriétés de ligand, de catalyseur et de photosensibilisateur. Parmi les composés similaires, on trouve :

2-amino-3-thiophènecarboxylate d’éthyle : Il n’a pas le groupe méthoxyphényle, ce qui peut affecter sa réactivité et ses applications.

4-méthoxyphénylthiophène : Il n’a pas les groupes amino et carboxylate, ce qui limite son potentiel en chimie de coordination.

2-amino-4-(4-méthoxyphényl)thiophène : Structure similaire, mais sans le groupe ester d’éthyle, ce qui peut influencer sa solubilité et sa réactivité

Ces comparaisons mettent en évidence les caractéristiques structurales uniques et les applications polyvalentes du 2-amino-4-(4-méthoxyphényl)-3-thiophènecarboxylate d’éthyle.

Activité Biologique

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (EMPTC) is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EMPTC is characterized by the following molecular formula:

- Molecular Formula : C14H15NO3S

- Molecular Weight : Approximately 273.34 g/mol

The presence of a methoxy group enhances the compound's solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of EMPTC can be attributed to several mechanisms:

- Ligand Binding : EMPTC acts as a ligand that can bind to metal ions, forming coordination complexes that participate in biochemical pathways influencing cellular processes.

- Photosensitization : The compound exhibits photosensitizing properties, generating reactive oxygen species (ROS) upon light exposure. This mechanism is crucial for inducing apoptosis in cancer cells.

- Microtubule Depolymerization : EMPTC has been shown to disrupt microtubule dynamics, which is essential for cell division and proliferation. This activity contributes to its antiproliferative effects against cancer cell lines .

Anticancer Activity

EMPTC has demonstrated significant anticancer properties across various studies:

- In Vitro Studies : In a study assessing the cytotoxicity of EMPTC against MCF-7 breast cancer cells, it induced apoptosis with a notable reduction in cell viability (26.86% at IC50 values ranging from 23.2 to 95.9 µM) .

- In Vivo Studies : In xenograft mouse models, treatment with EMPTC resulted in a substantial decrease in tumor mass (26.6% reduction), indicating its potential as an effective anticancer agent .

Antimicrobial Activity

EMPTC also exhibits antimicrobial properties:

- Mechanism : The compound alters membrane integrity and inhibits critical enzymatic functions within microbial cells, leading to bactericidal effects against both gram-positive and gram-negative bacteria.

- Research Findings : Studies have shown that EMPTC-coated nanoparticles possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for use in treating infections .

Comparative Analysis with Related Compounds

To understand the unique properties of EMPTC, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C14H15NO3S | Enhanced solubility due to methoxy group |

| Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate | C13H13NO2S | Lacks hydroxyl functionality, affecting reactivity |

| Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate | C13H13NO3S | Different positioning of hydroxyl group influencing activity |

This table illustrates how variations in functional groups can significantly impact the biological behavior of thiophene derivatives.

Case Studies and Research Findings

- Apoptosis-Inducing Agents : Research has identified EMPTC as a scaffold for developing new apoptosis-inducing agents for breast cancer therapy. The compound's ability to induce cell death in cancer cells makes it a promising candidate for further drug development .

- NCI Cancer Cell Line Panel Evaluation : EMPTC was evaluated in the NCI-60 cancer cell line panel, demonstrating potent antiproliferative effects with a GI50 value of ~10 nM across multiple cancer types, including leukemia and melanoma .

Propriétés

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUKGJUHCKVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352483 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-11-2 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.